molecular formula C15H13NO3 B6376629 3-Cyano-5-(3,4-dimethoxyphenyl)phenol CAS No. 1261919-19-0

3-Cyano-5-(3,4-dimethoxyphenyl)phenol

Cat. No.: B6376629
CAS No.: 1261919-19-0
M. Wt: 255.27 g/mol
InChI Key: ONOFVOOOSIYBJG-UHFFFAOYSA-N
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Description

3-Cyano-5-(3,4-dimethoxyphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 3-position and a 3,4-dimethoxyphenyl substituent at the 5-position of the phenol ring. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to interactions with enzymes or receptors, while the cyano group may enhance solubility or binding affinity.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-14-4-3-11(8-15(14)19-2)12-5-10(9-16)6-13(17)7-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOFVOOOSIYBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684862
Record name 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-19-0
Record name 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3,4-dimethoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate to maintain the reaction environment .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3,4-dimethoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenolic compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(3,4-dimethoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3,4-dimethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The methoxy groups can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Structural Isomers and Substituted Phenols

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name Substituents Molecular Features Key Data Reference
3-Cyano-5-(3,4-dimethoxyphenyl)phenol -CN (3-position), 3,4-dimethoxyphenyl (5-position) Phenol core with electron-withdrawing cyano and electron-donating methoxy groups Limited data; inferred stability from analogs
3-Cyano-5-(2,5-dimethoxyphenyl)phenol (CAS 1261924-88-2) -CN (3-position), 2,5-dimethoxyphenyl (5-position) Structural isomer with methoxy positional change Discontinued commercial product; 95% purity reported
(E)-4-(((3,4-Dimethoxyphenyl)imino)methyl)phenol (Compound 9) Iminomethyl bridge, 3,4-dimethoxyphenyl Schiff base with phenol; 1H-NMR: δ 8.35 (s, H-imine), 13C-NMR: δ 161.2 (C-imine) EI MS m/z: 285 [M+H]+; C₁₆H₁₆N₂O₃
(E)-2-Bromo-4-(((3,4-dimethoxyphenyl)imino)methyl)phenol (Compound 12) Bromo (2-position), iminomethyl bridge Bromo substitution enhances steric bulk; 1H-NMR: δ 8.40 (s, H-imine) EI MS m/z: 363 [M+H]+; C₁₅H₁₃BrN₂O₃
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy Flavonoid core with 3,4-dimethoxyphenyl Chromone derivative; potential antioxidant activity Identified in Guettarda speciosa via GC-MS

Key Observations :

  • Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound contrasts with the 2,5-dimethoxy isomer (CAS 1261924-88-2), where methoxy positional changes alter electronic properties and biological interactions .
  • Functional Group Effects: Cyano groups (e.g., in the target compound) reduce basicity compared to iminomethyl bridges (e.g., Compound 9), which may form hydrogen bonds or coordinate metals .

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